Argadin

Description

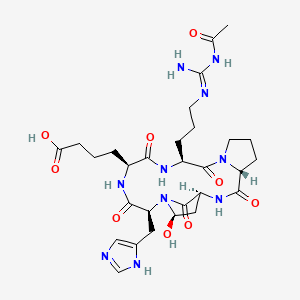

a chitinase inhibitor, produced by Clonostachys sp. FO-7314; structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

289665-92-5 |

|---|---|

Molecular Formula |

C29H42N10O9 |

Molecular Weight |

674.7 g/mol |

IUPAC Name |

4-[(1S,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid |

InChI |

InChI=1S/C29H42N10O9/c1-15(40)34-29(30)32-9-3-6-18-27(47)38-10-4-7-20(38)25(45)37-19-12-22(41)39(28(19)48)21(11-16-13-31-14-33-16)26(46)35-17(24(44)36-18)5-2-8-23(42)43/h13-14,17-22,41H,2-12H2,1H3,(H,31,33)(H,35,46)(H,36,44)(H,37,45)(H,42,43)(H3,30,32,34,40)/t17-,18-,19-,20+,21-,22+/m0/s1 |

InChI Key |

FOZYKTUSOWWQGR-KNPYFFGGSA-N |

Isomeric SMILES |

CC(=O)NC(=NCCC[C@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H]3C[C@H](N(C3=O)[C@H](C(=O)N[C@H](C(=O)N1)CCCC(=O)O)CC4=CN=CN4)O)N |

Canonical SMILES |

CC(=O)NC(=NCCCC1C(=O)N2CCCC2C(=O)NC3CC(N(C3=O)C(C(=O)NC(C(=O)N1)CCCC(=O)O)CC4=CN=CN4)O)N |

Other CAS No. |

289665-92-5 |

Synonyms |

argadin cyclo(N(omega)-acetyl-L-arginyl-D-prolyl-homoseryl-histidyl-L- 2-aminoadipyl) |

Origin of Product |

United States |

Foundational & Exploratory

Argadin: A Potent Chitinase Inhibitor from Clonostachys sp.

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Argadin is a naturally occurring cyclic pentapeptide isolated from the fungus Clonostachys sp. strain FO-7314.[1][2][3] It has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against family-18 chitinases, enzymes crucial for the growth and development of various organisms, including insects and fungi.[3][4] This technical guide provides a comprehensive overview of the discovery, biochemical properties, and mechanism of action of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its isolation and synthesis, and visualizations of key processes to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Producing Organism

This compound was discovered during a screening program of approximately 11,900 soil microorganism extracts for inhibitors of family-18 chitinases.[4] The producing organism was identified as the fungal strain FO-7314, which belongs to the genus Clonostachys.[1][2] Morphological characteristics confirmed the strain's identity as Clonostachys sp.[1] The discovery of this compound highlighted the potential of soil microorganisms as a source of novel bioactive compounds with therapeutic and agrochemical applications.[4]

Taxonomy of the Producing Organism

-

Genus: Clonostachys

-

Species: sp.

-

Strain: FO-7314

Biochemical Properties and Structure

This compound is a cyclic pentapeptide with the molecular formula C₂₉H₄₂N₁₀O₉ and a molecular weight of 674.72 g/mol .[2] It is characterized as a white powder, soluble in acidic water and acidic DMSO, slightly soluble in water and DMSO, and insoluble in methanol, acetone, and chloroform.[2]

The structure of this compound was elucidated as cyclo(Nω-acetyl-L-arginyl-D-prolyl-homoseryl-histidyl-L-2-aminoadipyl).[1] A unique feature of its structure is a covalent bond between the gamma-methylene of the homoserine residue and the alpha-amino group of the histidine residue.[1]

Quantitative Data: Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of family-18 chitinases. Its efficacy is notably temperature-dependent, with significantly lower IC₅₀ values observed at lower temperatures. The inhibitory constants (IC₅₀ and Kᵢ) for this compound against various chitinases are summarized in the tables below.

Table 1: IC₅₀ Values of this compound Against Various Chitinases

| Chitinase Source | Temperature (°C) | IC₅₀ (µM) | Reference |

| Lucilia cuprina (blowfly) | 20 | 0.0034 | [2] |

| Lucilia cuprina (blowfly) | 37 | 0.15 | [1][2] |

| Streptomyces griseus | 37 | 1.9 | [2] |

| Bacillus subtilis | 37 | 1.9 | [2] |

Table 2: Kᵢ Value of this compound

| Chitinase Source | Temperature (°C) | Kᵢ (µM) | Reference |

| Serratia marcescens Chitinase B | 37 | 0.0192 | [2] |

| Aspergillus fumigatus ChiB1 | Not Specified | 0.033 | [5] |

Experimental Protocols

Fermentation of Clonostachys sp. FO-7314

While a detailed, step-by-step protocol for the fermentation of Clonostachys sp. FO-7314 for the specific purpose of this compound production is not extensively documented in publicly available literature, general fermentation procedures for Clonostachys species can be adapted. The following is a generalized protocol based on common fungal fermentation practices.

-

Inoculum Preparation: A pure culture of Clonostachys sp. FO-7314 is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), for several days until sufficient sporulation is observed.

-

Seed Culture: A seed culture is initiated by inoculating a liquid medium with spores or mycelial fragments from the agar plate. The seed culture is incubated on a rotary shaker to ensure aerobic growth.

-

Production Fermentation: The production culture is started by inoculating a larger volume of a suitable production medium with the seed culture. The composition of the production medium is critical for secondary metabolite production and would typically include a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.

-

Incubation: The production culture is incubated for an extended period (several days to weeks) under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound.

Isolation and Purification of this compound

This compound is isolated from the cultured mycelium of Clonostachys sp. FO-7314.[1][3] The purification process involves a combination of chromatographic techniques.[1][3]

-

Extraction: The fungal mycelium is harvested from the culture broth by filtration. The mycelium is then extracted with a suitable solvent to release the intracellular this compound.

-

Cation Exchange Chromatography: The crude extract is subjected to cation exchange chromatography to separate compounds based on their net positive charge.

-

Adsorption Chromatography: Further purification is achieved using adsorption chromatography, where separation is based on the differential adsorption of compounds to the stationary phase.

-

Gel Filtration Chromatography: The final purification step employs gel filtration chromatography, which separates molecules based on their size.

Solid-Phase Synthesis of this compound

The total synthesis of this compound has been successfully achieved using a solid-phase peptide synthesis (SPPS) approach.[1][6] This method allows for the efficient and rapid assembly of the peptide backbone.

-

Resin Attachment: The synthesis begins with the attachment of the first amino acid, typically through its side chain, to a solid support resin.

-

Peptide Chain Elongation: The linear peptide chain is assembled in a stepwise manner by the sequential addition of protected amino acids. Each cycle involves the deprotection of the N-terminal amine and the coupling of the next amino acid.

-

Cyclization: Once the linear peptide is assembled, it is cyclized on the resin.

-

Side-Chain Modification: Any necessary modifications to the amino acid side chains are performed.

-

Cleavage and Deprotection: The final step involves the cleavage of the cyclic peptide from the resin and the removal of all protecting groups to yield the final this compound product.

Chitinase Inhibition Assay

The inhibitory activity of this compound against chitinase can be determined using a colorimetric assay with a chromogenic substrate, such as p-nitrophenyl β-D-N,N'-diacetylchitobiose.

-

Enzyme and Substrate Preparation: Prepare solutions of the target chitinase and the chromogenic substrate in a suitable buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound.

-

Assay Reaction: In a microplate, mix the enzyme, inhibitor (or buffer for control), and pre-incubate for a specific time. Initiate the reaction by adding the substrate.

-

Measurement: After a set incubation period, stop the reaction and measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the inhibition percentage against the inhibitor concentration.

Mandatory Visualizations

This compound Discovery and Production Workflow

Caption: Workflow for the discovery and production of this compound.

Mechanism of Chitinase Inhibition by this compound

Caption: this compound's mechanism of chitinase inhibition.

Biological Activity and Mechanism of Action

This compound functions as a potent inhibitor of family-18 chitinases by mimicking the structure of the natural chitin substrate.[2] X-ray crystallography studies of the this compound-chitinase complex have revealed that the backbone and side chains of this compound occupy the active site of the enzyme in a manner similar to chitooligosaccharides.[2] This competitive inhibition prevents the binding and subsequent hydrolysis of chitin, thereby disrupting processes that are dependent on chitin degradation.

Insecticidal Activity

The inhibition of chitinases, which are essential for the molting process in insects, makes this compound a potential insecticidal agent.[3] In vivo studies have shown that the injection of this compound into American cockroach (Periplaneta americana) larvae arrested the molting process, leading to mortality.[2] At a dose of 20 µg per larva, 60% mortality was observed, while a 2 µg dose resulted in 38% mortality.[2]

Other Biological Activities

This compound has been tested for other biological activities and was found to not inhibit the growth of various bacteria, yeast, or fungi at a concentration of 10 µ g/disc .[2] It also did not show cytotoxic activity against P388, KB, or HL-60 cancer cell lines at concentrations up to 25 µg/ml.[2]

Conclusion and Future Perspectives

This compound, a cyclic pentapeptide produced by Clonostachys sp., represents a significant discovery in the field of natural product inhibitors. Its potent and selective inhibition of family-18 chitinases, coupled with its demonstrated in vivo insecticidal activity, positions it as a promising lead compound for the development of novel insecticides and potentially other therapeutic agents. The successful total synthesis of this compound opens avenues for the creation of analogues with improved potency, selectivity, and pharmacokinetic properties. Further research into the fermentation conditions of Clonostachys sp. FO-7314 could lead to enhanced production yields, making this compound more accessible for extensive biological evaluation and preclinical development. The detailed understanding of its mechanism of action provides a solid foundation for structure-based drug design efforts aimed at developing next-generation chitinase inhibitors.

References

- 1. Solid-phase total synthesis of the chitinase inhibitor this compound using a supported acetal resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solid-phase synthesis of cyclic peptide chitinase inhibitors : SAR of the argifin scaffold - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B815077J [pubs.rsc.org]

An In-depth Technical Guide to Argadin: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argadin is a potent, naturally occurring cyclic pentapeptide inhibitor of family-18 chitinases, enzymes crucial for the growth and development of various organisms, including insects and fungi. Isolated from the fungus Clonostachys sp. FO-7314, this compound's unique structure and nanomolar inhibitory activity have positioned it as a significant lead compound in the development of novel insecticides and antifungal agents. This technical guide provides a comprehensive overview of this compound's molecular structure, chemical properties, and the experimental methodologies used for its characterization.

Molecular Structure

This compound is a cyclic pentapeptide with the molecular formula C₂₉H₄₂N₁₀O₉ and a molecular weight of 674.72 g/mol .[1] Its structure was elucidated through a combination of spectroscopic methods and has been confirmed by total synthesis.[2][3] The constituent amino acids are Nω-acetyl-L-arginine, D-proline, L-2-aminoadipic acid, L-histidine, and a modified L-aspartic acid β-semialdehyde residue.[4][5] A key structural feature is the covalent bond between the γ-methylene of the homoserine residue (derived from aspartic acid) and the α-amino group of the histidine residue, forming an unusual hemiaminal linkage within the cyclic structure.[4][5]

The stereochemistry of this compound has been determined through X-ray crystallography of the this compound-chitinase complex, revealing the specific spatial arrangement of the amino acid residues that is critical for its potent inhibitory activity.[1]

Chemical and Physical Properties

This compound is a white powder with distinct solubility characteristics. It is soluble in acidic water and acidic DMSO, slightly soluble in water and DMSO, and insoluble in methanol, acetone, and chloroform.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₂N₁₀O₉ | [1] |

| Molecular Weight | 674.72 g/mol | [1] |

| Appearance | White powder | [1] |

| Solubility | Soluble in acidic H₂O, acidic DMSO; Slightly soluble in H₂O, DMSO; Insoluble in MeOH, acetone, CHCl₃ | [1] |

Biological Activity: Chitinase Inhibition

This compound is a highly potent inhibitor of family-18 chitinases, exhibiting nanomolar to sub-micromolar inhibitory constants. Its mechanism of action involves mimicking the natural chitin substrate and binding tightly to the active site of the enzyme.[1] The Nω-acetyl-L-arginine and L-histidine residues of this compound play crucial roles in establishing key hydrogen bonding interactions with the catalytic residues of the chitinase.[2]

Table 2: In Vitro Inhibitory Activity of this compound against Various Chitinases

| Chitinase Source | Assay Conditions | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Lucilia cuprina (blowfly) | 20°C | 3.4 | - | [5] |

| Lucilia cuprina (blowfly) | 37°C | 150 | - | [5] |

| Serratia marcescens | 37°C | - | 19.2 | [1] |

| Bacillus subtilis | 37°C | 1900 | - | [1] |

| Streptomyces griseus | 37°C | 1900 | - | [1] |

Experimental Protocols

Isolation and Purification of this compound from Clonostachys sp. FO-7314

The following protocol describes the general steps for the isolation and purification of this compound from the mycelium of Clonostachys sp. FO-7314.[4][5]

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Evaluation of a chromogenic chito-oligosaccharide analogue, p-nitrophenyl-beta-D-N,N'-diacetylchitobiose, for the measurement of the chitinolytic activity of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Potent Chitinase Inhibitor Argadin: A Deep Dive into its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argadin, a cyclic pentapeptide isolated from the fungus Clonostachys sp. FO-7314, has emerged as a powerful and specific inhibitor of family 18 chitinases.[1][2] Chitinases are a class of enzymes responsible for the degradation of chitin, a crucial structural component of the cell walls of fungi and the exoskeletons of insects and other arthropods.[3] The potent inhibitory action of this compound against these enzymes positions it as a significant lead compound for the development of novel antifungal and insecticidal agents. Furthermore, with the growing understanding of the role of mammalian chitinases in inflammatory and allergic diseases such as asthma, this compound and its analogues are being explored for their therapeutic potential in human health.[3][4] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, inhibitory potency, detailed experimental protocols for its study, and its impact on relevant biological pathways.

Physicochemical Properties and Structure

This compound is a cyclic pentapeptide with the molecular formula C₂₉H₄₂N₁₀O₉ and a molecular weight of 674.72.[5] Its structure was elucidated as cyclo(Nω-acetyl-L-arginyl-D-prolyl-homoseryl-histidyl-L-2-aminoadipyl), featuring a unique bond between the γ-methylene of the homoseryl residue and the α-amino group of the histidyl residue.[1] this compound is a white powder, soluble in acidic water and DMSO, and insoluble in methanol, acetone, and chloroform.[2]

Mechanism of Action

Crystallographic studies of this compound in complex with various chitinases, including Serratia marcescens chitinase B, have revealed a fascinating mechanism of action based on molecular mimicry.[5][6] this compound's backbone and side chains are positioned within the enzyme's active site to mimic the binding of the natural chitooligosaccharide substrate.[5] Specifically, the carbonyl oxygen of the histidine residue in this compound occupies a position nearly identical to that of the scissile oxygen in the chitinase-substrate complex.[2][5] This allows it to form a crucial hydrogen bond with the catalytic acid residue (e.g., Glu144 in Serratia marcescens chitinase B), effectively blocking the catalytic machinery of the enzyme.[5] This competitive inhibition mechanism accounts for the high affinity and specificity of this compound for family 18 chitinases.[7]

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of chitinases from different organisms. Its efficacy is often measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), with lower values indicating greater potency. The inhibitory activity of this compound is notably temperature-dependent, showing increased potency at lower temperatures.[1][3]

| Chitinase Source | IC50 / Ki (µM) | Temperature (°C) | Reference |

| Lucilia cuprina (blowfly) | 0.15 (IC50) | 37 | [1] |

| Lucilia cuprina (blowfly) | 0.0034 (IC50) | 20 | [1][8] |

| Serratia marcescens Chitinase B | 0.0192 (Ki) | 37 | [2] |

| Streptomyces griseus | 1.9 (IC50) | 37 | [2] |

| Bacillus subtilis | 1.9 (IC50) | 37 | [2] |

| Aspergillus fumigatus Chitinase B1 | Nanomolar to Micromolar Range | Not Specified | [3] |

| Human Chitotriosidase | Nanomolar to Micromolar Range | Not Specified | [3] |

| Acidic Mammalian Chitinase | Nanomolar to Micromolar Range | Not Specified | [3] |

Table 1: Inhibitory Potency of this compound against Various Chitinases

In Vivo Biological Activity

The potent in vitro chitinase inhibition by this compound translates to significant biological effects in vivo, particularly as an insecticidal agent.

| Organism | Experiment | Results | Reference |

| American Cockroach (Periplaneta americana) Larvae | Injection of 2 µg of this compound | 38% mortality and arrested molting | [5] |

| American Cockroach (Periplaneta americana) Larvae | Injection of 20 µg of this compound | 60% mortality and arrested molting | [5] |

Table 2: Insecticidal Activity of this compound

Notably, this compound did not show any growth inhibition against tested bacteria, yeast, or fungi at a concentration of 10 µ g/disc , suggesting its primary mode of action is through chitinase inhibition rather than general cytotoxicity.[2]

Experimental Protocols

Chitinase Inhibition Assay (Spectrophotometric DNS Method)

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound against chitinases by measuring the amount of reducing sugars produced from chitin hydrolysis.

Materials:

-

Colloidal Chitin (Substrate)

-

Chitinase Enzyme Solution

-

This compound (or other inhibitor) solution at various concentrations

-

0.1 M Sodium Phosphate Buffer (pH 7.0)

-

3,5-Dinitrosalicylic Acid (DNS) Reagent

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the test sample by mixing 1 ml of 0.1% colloidal chitin in phosphate buffer, 1 ml of the chitinase enzyme solution, and the desired concentration of this compound. For the control (no inhibition), substitute the this compound solution with the buffer. Prepare a blank by replacing the enzyme solution with buffer.[6]

-

Incubation: Incubate the reaction mixtures at the desired temperature (e.g., 37°C) for a specific period (e.g., 1 hour).[6]

-

Reaction Termination: Stop the enzymatic reaction by adding 3 ml of DNS reagent to each tube.[6]

-

Color Development: Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.[6]

-

Measurement: After cooling the tubes to room temperature, measure the absorbance of the solutions at 540 nm using a spectrophotometer.[6]

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples containing this compound to the control. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

X-ray Crystallography of this compound-Chitinase Complex (General Protocol)

This protocol provides a general workflow for determining the three-dimensional structure of a chitinase in complex with this compound.

Materials:

-

Purified Chitinase

-

This compound

-

Crystallization Buffers and Screens

-

X-ray Diffraction Equipment (Synchrotron or in-house source)

Procedure:

-

Co-crystallization:

-

Incubate the purified chitinase with a molar excess of this compound to ensure complex formation.

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of buffer conditions (pH, precipitant concentration, additives).

-

Monitor the trials for the growth of single, well-diffracting crystals.

-

-

Crystal Soaking (Alternative Method):

-

Grow crystals of the apo-chitinase (without this compound).

-

Prepare a solution of this compound in a cryoprotectant-compatible buffer.

-

Soak the apo-crystals in the this compound solution for a defined period to allow the inhibitor to diffuse into the crystal and bind to the enzyme.

-

-

Data Collection:

-

Cryo-cool the crystals in liquid nitrogen to prevent radiation damage.

-

Mount the crystal on a goniometer and expose it to a focused X-ray beam.

-

Collect a complete diffraction dataset by rotating the crystal in the beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using a known chitinase structure as a search model.

-

Build the model of the this compound-chitinase complex into the electron density map and refine the structure to obtain a final, high-resolution model.

-

Signaling Pathways and Biological Implications

The inhibition of chitinases by this compound has significant implications for various biological pathways, particularly in the context of fungal pathogenesis, insect physiology, and mammalian inflammatory responses.

Disruption of Fungal Cell Wall Integrity

In fungi, chitin is a vital component of the cell wall, and chitinases are crucial for cell wall remodeling during growth, budding, and septum formation. By inhibiting these enzymes, this compound can disrupt the normal cell cycle and compromise the structural integrity of the fungal cell wall, leading to cell lysis and death.

Interference with Insect Molting

In insects, chitin is the primary component of the exoskeleton (cuticle). The molting process, which is essential for growth, involves the controlled degradation of the old cuticle by chitinases. This compound's inhibition of these enzymes leads to a failure in ecdysis (shedding of the old cuticle), resulting in developmental arrest and mortality.[1][8]

Modulation of Mammalian Inflammatory Responses

While mammals do not synthesize chitin, they possess chitinases and chitinase-like proteins that are implicated in inflammatory and immune responses. Acidic Mammalian Chitinase (AMCase) and chitotriosidase are active chitinases, while others like YKL-40 (chitinase-3-like-1) have lectin-like functions. These proteins are involved in Th2-mediated inflammatory pathways, such as those seen in asthma. Chitin particles can trigger an inflammatory response through receptors like Toll-like receptor 2 (TLR-2), leading to the activation of signaling pathways like NF-κB and the production of pro-inflammatory cytokines. By inhibiting mammalian chitinases, compounds like this compound could potentially modulate these inflammatory cascades, suggesting a therapeutic role in diseases like asthma.[1][3]

Conclusion and Future Directions

This compound stands out as a highly potent and specific inhibitor of family 18 chitinases with demonstrated in vivo efficacy as an insecticide. Its unique mechanism of action, involving the mimicry of the enzyme's natural substrate, provides a strong foundation for the rational design of new and improved inhibitors. The successful total synthesis of this compound opens the door for the generation of a wide range of analogues for structure-activity relationship (SAR) studies.[3] Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of this compound-based compounds for their development as novel antifungal and insecticidal agents. Furthermore, the exploration of their activity against mammalian chitinases holds promise for the development of new therapeutics for inflammatory diseases. The detailed understanding of this compound's biological activity, as outlined in this guide, serves as a critical resource for scientists and researchers dedicated to advancing these exciting fields of drug discovery and development.

References

- 1. Role of mammalian chitinases in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Role of Chitin and Chitinase/Chitinase-Like Proteins in Inflammation, Tissue Remodeling, and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of mammalian chitinases in inflammatory conditions [jstage.jst.go.jp]

- 5. Chitin and Its Effects on Inflammatory and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijariit.com [ijariit.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

Argadin: A Potent Peptide Inhibitor of Glycosidases

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of argadin, a naturally occurring cyclic peptide that has garnered significant interest for its potent and specific inhibition of family 18 chitinases. This compound stands out as the first peptide-based inhibitor of glycosidases demonstrating nanomolar efficacy, making it a valuable tool for studying enzyme mechanisms and a promising lead compound for the development of novel therapeutics, including fungicides and insecticides.

Introduction to this compound

This compound is a microbial natural product first isolated from the culture broth of the fungal strain Clonostachys sp. FO-7314[1]. It was identified as a powerful chitinase inhibitor, a class of enzymes that hydrolyze chitin, the second most abundant polysaccharide in nature[2][3]. Chitin is a critical structural component in the cell walls of fungi and the exoskeletons of invertebrates like insects[2]. Consequently, inhibitors of chitinase are of great interest as potential fungicides and insecticides[2][3]. This compound's unique peptide structure and its potent, nanomolar-level inhibition distinguish it from other known chitinase inhibitors[4].

Physicochemical Properties and Structure

This compound is a cyclic pentapeptide with a molecular weight of 674.72 g/mol and the chemical formula C₂₉H₄₂N₁₀O₉[4]. Its structure was elucidated through crystallographic analysis of the this compound-chitinase complex[4]. The peptide is composed of Nψ-acetyl-L-arginine, D-proline, L-aspartic β-semialdehyde, L-histidine, and L-2-aminoadipic acid[4]. A key structural feature is the bond between the aldehyde carbon of the aspartic β-semialdehyde and the α-amino group of the histidine residue[4].

Physical Properties:

-

Appearance: White powder.

-

Solubility: Soluble in acidic water and acidic DMSO; slightly soluble in water and DMSO; insoluble in methanol, acetone, and chloroform.

Mechanism of Glycosidase Inhibition

This compound functions as a competitive inhibitor that mimics the structure and interactions of the natural chitooligosaccharide substrate within the enzyme's active site[4]. X-ray crystallography of the this compound-Serratia marcescens chitinase B complex has provided a detailed view of its inhibitory mechanism[4].

Key interactions include:

-

The this compound backbone and side chains closely replicate the binding of the carbohydrate substrate[4].

-

The carbonyl oxygen of the histidine residue in this compound occupies nearly the same position as the scissile oxygen of the substrate in the enzyme-substrate complex[4].

-

This carbonyl oxygen forms a crucial hydrogen bond with the catalytic acid residue (Glu144 in S. marcescens chitinase B), effectively inactivating the enzyme[4].

This profound substrate mimicry explains its high affinity and potent inhibitory activity against family 18 chitinases[5].

Caption: Mechanism of this compound's competitive inhibition of chitinase.

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of chitinases from different organisms. Its efficacy is often temperature-dependent, showing significantly lower IC₅₀ values at reduced temperatures[1]. The inhibitory constants (Kᵢ) and IC₅₀ values are summarized below.

| Enzyme Source | Enzyme Name | Temperature (°C) | Inhibition Value (µM) | Value Type | Reference |

| Sheep Blowfly (Lucilia cuprina) | Chitinase | 20 | 0.0034 | IC₅₀ | |

| Sheep Blowfly (Lucilia cuprina) | Chitinase | 37 | 0.15 | IC₅₀ | [1] |

| Fungus (Aspergillus fumigatus) | ChiB1 | Not Specified | 0.033 | Kᵢ | [6] |

| Bacterium (Serratia marcescens) | Chitinase B | 37 | 0.0192 | Kᵢ | |

| Bacterium (Streptomyces griseus) | Chitinase | 37 | 1.9 | IC₅₀ | |

| Bacterium (Bacillus subtilis) | Chitinase | 37 | 1.9 | IC₅₀ |

Biological and Physiological Effects

The primary biological effect of this compound resulting from chitinase inhibition is the disruption of processes involving chitin remodeling, such as molting in insects[1][7].

-

Insecticidal Activity: When injected into American cockroach (Periplaneta americana) larvae, this compound effectively arrests the molting process, leading to significant mortality. In one study, injections of 20 µg and 2 µg of this compound resulted in 60% and 38% mortality, respectively, while control groups showed no mortality[4].

-

Specificity: this compound did not demonstrate inhibitory effects on the growth of tested bacteria, yeast, or fungi at a concentration of 10 µ g/disc . Furthermore, it showed no cytotoxicity against P388, KB, or HL-60 cancer cell lines at 25 µg/ml.

Experimental Protocols

Isolation and Purification of this compound

This compound was originally isolated from the mycelium of a cultured broth of Clonostachys sp. FO-7314[1]. The purification process involves a multi-step chromatographic procedure.

Methodology:

-

Extraction: The cultured mycelium is harvested and extracted to obtain a crude mixture containing this compound.

-

Cation Exchange Chromatography: The crude extract is first subjected to cation exchange chromatography to separate compounds based on their net positive charge.

-

Adsorption Chromatography: The resulting fractions are further purified using adsorption chromatography, which separates molecules based on their affinity for the stationary phase.

-

Gel Filtration Chromatography: The final purification step employs gel filtration (size-exclusion) chromatography to separate molecules based on their size, yielding pure this compound[1].

Caption: Workflow for the isolation and characterization of this compound.

Chitinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC₅₀ value of this compound against a target chitinase using a chromogenic substrate.

Materials:

-

Target Chitinase (e.g., from S. marcescens or insect source).

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

This compound stock solution (in an appropriate solvent like acidic water or DMSO).

-

Chromogenic substrate (e.g., p-nitrophenyl N,N'-diacetyl-β-D-chitobioside).

-

Stop Solution (e.g., 1 M Na₂CO₃).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer.

-

This compound solution at various concentrations (or vehicle for control).

-

Target chitinase solution (pre-warmed to the desired temperature, e.g., 37°C).

-

-

Pre-incubation: Incubate the plate for 5-10 minutes at the assay temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the chromogenic substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at the assay temperature for a defined period (e.g., 30 minutes).

-

Stop Reaction: Add the stop solution to each well to terminate the reaction. The stop solution also develops the color of the p-nitrophenol product.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

This compound is a landmark discovery in the field of glycosidase inhibitors, demonstrating that peptide-based molecules can achieve high potency and specificity[4]. Its detailed mechanism of action, elucidated through structural biology, provides an invaluable template for the rational design of new, more potent, or more specific inhibitors[3][5]. The demonstrated insecticidal activity underscores its potential for development in agriculture and pest control[1][4]. For researchers and drug development professionals, this compound serves as both a powerful chemical probe for studying chitinase function and a compelling scaffold for creating next-generation therapeutic and agricultural agents.

References

- 1. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms [jstage.jst.go.jp]

- 4. satoshi-omura.info [satoshi-omura.info]

- 5. Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor Argifin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. researchgate.net [researchgate.net]

Argadin: A Technical Guide to its Insecticidal and Fungicidal Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argadin is a potent, naturally occurring cyclic peptide inhibitor of Family-18 chitinases, enzymes crucial for the structural integrity of insect exoskeletons and fungal cell walls. This technical guide provides a comprehensive overview of the existing research on this compound's insecticidal and fungicidal properties. It details its mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used in its evaluation. This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel pest control agents.

Introduction

The search for novel and effective insecticides and fungicides is a continuous effort driven by the need to manage agricultural pests, disease vectors, and pathogenic fungi. A promising strategy in this endeavor is the targeting of enzymes essential for the survival and growth of these organisms. Chitinases, a group of enzymes that hydrolyze chitin, represent a prime target due to the abundance of chitin in the exoskeletons of insects and the cell walls of fungi.[1][2][3] this compound, a cyclic pentapeptide isolated from the fungus Clonostachys sp. FO-7314, has emerged as a significant subject of study due to its potent inhibitory activity against these enzymes.[4][5][6] This guide synthesizes the available scientific literature on this compound, with a focus on its potential applications in insect and fungal control.

Mechanism of Action: Chitinase Inhibition

This compound's primary mechanism of action is the potent and specific inhibition of Family-18 chitinases.[7] Chitin, a polymer of N-acetylglucosamine, is a vital structural component for a wide range of organisms, including insects and fungi.[1] Chitinases are responsible for the degradation and remodeling of chitin, processes that are essential for insect molting (ecdysis) and fungal cell division and morphogenesis.[1]

By binding to the active site of chitinase, this compound effectively blocks the enzyme's catalytic activity. Structural studies have revealed that this compound's complex three-dimensional structure allows it to mimic the binding of the natural chitin substrate, leading to a strong and specific interaction with the enzyme.[8] This inhibition of chitinase activity disrupts the normal physiological processes in insects and fungi, leading to developmental defects and, in the case of insects, mortality.[4][6]

Insecticidal Research

Research has demonstrated this compound's potential as an insecticide, primarily through its ability to disrupt the molting process in insects.

Quantitative Data

The insecticidal activity of this compound has been quantified in studies using the American cockroach (Periplaneta americana) and its inhibitory effects on blowfly (Lucilia cuprina) chitinase have been determined.[4][6][8]

| Parameter | Species | Value | Conditions | Reference(s) |

| Mortality | Periplaneta americana (larvae) | 60% | 20 µ g/larva , injection | [8] |

| 38% | 2 µ g/larva , injection | [8] | ||

| IC₅₀ | Lucilia cuprina (chitinase) | 3.4 nM | 20°C | [4][6] |

| 150 nM | 37°C | [4][6] | ||

| Kᵢ | Serratia marcescens (chitinase B) | 19.2 nM | 37°C | |

| IC₅₀ | Streptomyces griseus (chitinase) | 1.9 µM | 37°C | |

| IC₅₀ | Bacillus subtilis (chitinase) | 1.9 µM | 37°C |

Experimental Protocols

-

Test Organism: American cockroach (Periplaneta americana) larvae.

-

Procedure:

-

This compound is dissolved in a suitable solvent. Note: The specific solvent and concentration were not detailed in the reviewed literature.

-

The this compound solution is injected into the ventral abdominal part of the cockroach larvae.[4][6] Note: The exact volume of the injection and the age or developmental stage of the larvae were not specified in the available literature.

-

A control group is injected with the solvent alone.

-

Mortality is observed and recorded over a period of time. The referenced study observed mortality after day 1, with no mortality in the control group.[8]

-

-

Enzyme Source: Chitinase is purified from the target organism (e.g., Lucilia cuprina).

-

Substrate: A suitable chitin-derived substrate that produces a detectable product upon enzymatic cleavage is used.

-

Procedure:

-

The chitinase enzyme is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 20°C or 37°C).

-

The amount of product formed is measured using a suitable detection method (e.g., spectrophotometry).

-

The IC₅₀ value, the concentration of this compound required to inhibit 50% of the enzyme's activity, is calculated.

-

References

- 1. ijarbs.com [ijarbs.com]

- 2. researchgate.net [researchgate.net]

- 3. Control of American Cockroach (Periplaneta americana) in Municipal Sewage Disposal System, Central Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a New Chitinase Inhibitor, Produced by Clonostachys sp.FO-7314 [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. pharm.or.jp [pharm.or.jp]

- 8. satoshi-omura.info [satoshi-omura.info]

An In-depth Technical Guide to the Argadin-Chitinase Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Argadin-chitinase complex, a subject of significant interest in the development of novel fungicides, pesticides, and potential therapeutics. This compound, a potent, naturally occurring cyclic peptide, serves as a powerful inhibitor of family-18 chitinases. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the critical pathways and workflows involved.

Introduction to this compound and Chitinases

Chitinases (EC 3.2.1.14) are a class of glycoside hydrolase enzymes that catalyze the degradation of chitin, a major structural component of fungal cell walls and the exoskeletons of arthropods.[1][2] Due to their essential role in the life cycles of these organisms, chitinases have become a prime target for the development of inhibitory compounds.

This compound is a cyclic pentapeptide inhibitor of family-18 chitinases, originally isolated from the culture broth of the fungus Clonostachys sp. FO-7314.[3][4] Its unique structure allows it to mimic the natural chitooligosaccharide substrate, binding with high affinity to the enzyme's active site and blocking its catalytic function. This potent inhibitory activity, with reported nanomolar efficacy, makes the this compound-chitinase complex a critical area of study for designing next-generation inhibitors.[3]

Quantitative Inhibition Data

This compound exhibits potent inhibitory activity against a range of family-18 chitinases from various organisms. The following table summarizes the key inhibition constants (IC₅₀ and Kᵢ) that have been experimentally determined.

| Enzyme Source | Chitinase Type | Temperature | Inhibition Constant | Reference |

| Lucilia cuprina (Blowfly) | Family-18 | 20°C | IC₅₀: 3.4 nM | [2][3] |

| 37°C | IC₅₀: 150 nM | [2][3] | ||

| Serratia marcescens | Chitinase B (Family-18) | 37°C | Kᵢ: 19.2 nM | |

| Streptomyces griseus | Family-18 | 37°C | IC₅₀: 1.9 µM | |

| Bacillus subtilis | Family-18 | 37°C | IC₅₀: 1.9 µM | |

| Aspergillus fumigatus | Chitinase B1 (Family-18) | N/A | Potent Inhibition | [1] |

| Homo sapiens | Chitotriosidase (HCHT) | N/A | Potent Inhibition | [1] |

| Homo sapiens | Acidic Mammalian Chitinase (AMCase) | N/A | Lower Affinity vs. HCHT | [5] |

Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant.

Mechanism of Action

This compound functions as a competitive inhibitor, directly competing with the chitin substrate for binding to the enzyme's active site. Structural studies of the this compound-Serratia marcescens Chitinase B complex have revealed that the cyclic peptide backbone and its side chains intricately mimic the binding of a chitooligosaccharide.[6][7] The inhibitor occupies the -1, +1, and +2 subsites of the chitin-binding groove.[8] A critical interaction involves the carbonyl oxygen of this compound's histidine residue, which forms a hydrogen bond with the catalytic acid residue (e.g., Glu144 in S. marcescens ChiB), mimicking the position of the scissile oxygen in the natural substrate-enzyme complex. This high-affinity binding effectively blocks substrate access and prevents catalysis.

In biological systems such as insects, this inhibition has significant downstream effects. Chitin degradation is a critical step in the molting process (ecdysis), where the old exoskeleton must be broken down.[8] By inhibiting chitinases, this compound prevents this degradation, trapping the insect in its old cuticle and ultimately leading to mortality.[2][3]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and structural analysis of the this compound-chitinase complex.

Purification of this compound from Clonostachys sp. FO-7314

This compound is isolated from the mycelium of the cultured fungus. The purification protocol involves a multi-step chromatographic process to separate the compound from the complex culture extract.[3]

Protocol Steps:

-

Mycelium Extraction: The cultured mycelium from the Clonostachys sp. FO-7314 fermentation broth is harvested and extracted with an appropriate solvent (e.g., aqueous acetone or methanol) to obtain a crude extract containing this compound.

-

Cation Exchange Chromatography: The crude extract is acidified and applied to a cation exchange column (e.g., Dowex 50WX2). The column is washed, and the active fractions containing this compound are eluted using a basic buffer (e.g., aqueous ammonia).

-

Adsorption Chromatography: The active fractions are then subjected to adsorption chromatography. A resin such as Diaion HP-20 is commonly used. The column is loaded and washed with water, followed by a stepwise gradient of increasing methanol concentration to elute this compound.

-

Gel Filtration Chromatography: The final purification step involves size-exclusion chromatography using a resin like Sephadex LH-20. The column is equilibrated and eluted with methanol. Fractions are collected and assayed for chitinase inhibitory activity to identify pure this compound.

-

Purity Analysis: The purity of the final product is confirmed by High-Performance Liquid Chromatography (HPLC).

Chitinase Inhibition Assay (IC₅₀ Determination)

The inhibitory potency of this compound is determined by measuring the reduction in chitinase activity in its presence. A common method uses a chromogenic or fluorogenic chitin-like substrate.

Materials:

-

Enzyme: Purified chitinase (e.g., from Lucilia cuprina or Serratia marcescens).

-

Substrate: 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂).

-

Inhibitor: Purified this compound at various concentrations.

-

Buffer: 50 mM sodium phosphate buffer, pH 6.0.

-

Stop Solution: 0.2 M sodium carbonate (Na₂CO₃).

-

Instrumentation: 96-well plate reader capable of measuring absorbance at 405 nm.

Protocol Steps:

-

Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing buffer, a fixed concentration of chitinase, and varying concentrations of this compound. Include control wells with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the pNP-(GlcNAc)₂ substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) during which the enzyme cleaves the substrate, releasing p-nitrophenol.

-

Stop Reaction: Terminate the reaction by adding the Stop Solution to each well. The basic pH deprotonates the released p-nitrophenol, turning it yellow.

-

Measure Absorbance: Read the absorbance of each well at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

X-ray Crystallography of the this compound-Chitinase Complex

Determining the high-resolution 3D structure of the complex is crucial for understanding the molecular basis of inhibition. This protocol is based on the successful crystallization of the Serratia marcescens Chitinase B (ChiB) with this compound.[6]

Protocol Steps:

-

Protein Expression and Purification: Overexpress and purify S. marcescens ChiB using standard molecular biology and chromatography techniques (e.g., affinity and size-exclusion chromatography).

-

Complex Formation: Incubate the purified ChiB protein with a molar excess of this compound (e.g., 5-10 fold) for several hours on ice to ensure complete binding.

-

Crystallization Screening: Use the vapor diffusion method (hanging or sitting drop) to screen for crystallization conditions. Mix the protein-inhibitor complex solution (at ~10 mg/mL) in a 1:1 ratio with various reservoir solutions from commercial crystallization screens.

-

Crystal Optimization: Optimize initial hits by varying the precipitant concentration (e.g., PEG 3350), salt concentration (e.g., ammonium sulfate), and pH. Crystals of the ChiB-Argadin complex have been grown at 291 K (18°C) from conditions containing 1.2 M (NH₄)₂SO₄, 0.1 M Tris-HCl pH 8.5, and 2% PEG 400.

-

Cryo-protection and Data Collection: Soak the obtained crystals in a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

-

X-ray Diffraction: Collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known chitinase structure as a search model. Refine the model and build the this compound molecule into the observed electron density map.

References

- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 2. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a New Chitinase Inhibitor, Produced by Clonostachys sp. FO-7314. | CiNii Research [cir.nii.ac.jp]

- 5. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms [jstage.jst.go.jp]

- 6. scispace.com [scispace.com]

- 7. High-resolution structures of a chitinase complexed with natural product cyclopentapeptide inhibitors: mimicry of carbohydrate substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Argadin's Impact on Fungal Cell Wall Dynamics: A Technical Guide to a Potent Chitinase Inhibitor

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the molecular interactions and cellular consequences of Argadin, a natural cyclic peptide, on the fungal cell wall. By focusing on its potent inhibitory effects on Family-18 chitinases, this document details the mechanism of action, quantitative efficacy, and the experimental protocols necessary for its study.

Executive Summary

The fungal cell wall is a dynamic and essential organelle, crucial for cellular integrity, morphogenesis, and viability. Its primary structural components include β-glucans and chitin. Chitin, a polymer of N-acetylglucosamine, is continuously synthesized and remodeled by a suite of enzymes, including chitinases, which play critical roles in cell separation, hyphal growth, and cell wall plasticity.[1][2][3] this compound, a cyclic pentapeptide isolated from the fungus Clonostachys sp. FO-7314, has been identified as a nanomolar inhibitor of Family-18 chitinases.[3][4][5] It functions by mimicking the natural chitin substrate, effectively blocking the enzyme's catalytic activity.[3][6] This inhibition disrupts essential cell wall remodeling processes, leading to significant morphological defects. This guide provides an in-depth analysis of this compound's function, supported by quantitative data, detailed experimental methodologies, and visual workflows to facilitate further research and development.

Mechanism of Action: Substrate Mimicry and Enzyme Inhibition

This compound's primary mechanism of action is the competitive inhibition of Family-18 chitinases. As a cyclic peptide, its three-dimensional structure allows it to fit snugly into the chitin-binding groove of the enzyme.[6] X-ray crystallography studies of this compound in complex with Serratia marcescens chitinase B reveal that its backbone and side chains mimic the interactions of chitooligosaccharides.[3][4] Specifically, the carbonyl oxygen of an this compound histidine residue occupies nearly the same position as the scissile oxygen in a natural chitin substrate, forming a hydrogen bond with the catalytic acid (e.g., Glu144), thereby inactivating the enzyme.[3] This potent and specific interaction prevents the hydrolysis of chitin, a process essential for fungal cell wall remodeling.[3][6]

References

- 1. Chitinases Are Essential for Cell Separation in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Fungal cell wall chitinases and glucanases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal chitinases: diversity, mechanistic properties and biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biosynthesis of Argadin: A Technical Guide for Researchers

Abstract

Argadin is a potent, cyclic peptide inhibitor of chitinase, first isolated from the fungus Clonostachys sp. FO-7314.[1][2] Its intricate structure, comprising non-proteinogenic amino acids, and significant biological activity have made it a subject of interest for chemical synthesis and potential therapeutic applications. However, the natural biosynthetic pathway of this compound remains to be elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound, proposes a hypothetical biosynthetic pathway based on established principles of non-ribosomal peptide synthesis, and outlines detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis and the development of novel chitinase inhibitors.

Introduction to this compound

This compound is a cyclic hexapeptide with the structure cyclo(Nω-acetyl-L-arginyl-D-prolyl-homoseryl-histidyl-L-2-aminoadipyl).[1] It exhibits potent inhibitory activity against chitinases from various organisms, including insects and fungi.[1][2] The unique structure of this compound, particularly the presence of D-proline and L-2-aminoadipic acid, suggests a biosynthetic origin independent of ribosomal protein synthesis. While the total chemical synthesis of this compound has been successfully achieved,[3][4][5] understanding its natural production mechanism is crucial for bioengineering novel analogs and for large-scale, sustainable production.

Proposed Biosynthetic Pathway of this compound

Currently, there is no published research detailing the enzymatic pathway or the genetic basis for this compound biosynthesis. However, based on its chemical structure as a cyclic peptide containing non-proteinogenic amino acids, it is highly probable that this compound is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex.

Non-Ribosomal Peptide Synthetases (NRPS)

NRPSs are large, modular enzymes that act as an assembly line to synthesize a wide variety of peptide natural products. Each module of an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain. A typical NRPS module consists of several domains:

-

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids attached to adjacent T domains.

-

Epimerization (E) domain: Can be present to convert an L-amino acid to its D-enantiomer.

-

Thioesterase (TE) domain: Typically located at the final module, this domain releases the fully assembled peptide chain, often through cyclization.

Hypothetical NRPS-mediated Biosynthesis of this compound

The biosynthesis of this compound can be envisioned to proceed through a six-module NRPS system. Each module would be responsible for the activation and incorporation of one of the precursor amino acids. The proposed sequence of events is as follows:

-

Module 1: Activates L-Arginine. The Nω-acetylation is likely a post-synthesis modification or occurs on the arginyl precursor.

-

Module 2: Activates L-Proline and contains an Epimerization (E) domain to convert it to D-Proline.

-

Module 3: Activates L-Homoserine.

-

Module 4: Activates L-Histidine.

-

Module 5: Activates L-2-Aminoadipic acid.

-

Module 6 (Termination): A Thioesterase (TE) domain would catalyze the cyclization and release of the final this compound molecule.

The following diagram illustrates the proposed modular organization of the this compound NRPS.

Experimental Protocols for Elucidating the this compound Biosynthetic Pathway

To validate the hypothetical pathway and fully characterize the biosynthesis of this compound, a series of experimental approaches can be employed.

Genome Mining for the this compound Biosynthetic Gene Cluster

The first step is to identify the biosynthetic gene cluster (BGC) responsible for this compound production in Clonostachys sp. FO-7314.

Methodology:

-

Genomic DNA Extraction and Sequencing: High-quality genomic DNA will be extracted from Clonostachys sp. FO-7314. Whole-genome sequencing will be performed using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

-

BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

-

Identification of the this compound BGC: The predicted BGCs will be manually inspected for the presence of a multi-modular NRPS gene with a domain architecture consistent with the structure of this compound (i.e., six modules with the predicted specificities and an epimerization domain in the second module).

Gene Knockout and Heterologous Expression

To confirm the function of the candidate BGC, gene knockout and heterologous expression studies are essential.

Methodology:

-

Gene Knockout: The putative NRPS gene in Clonostachys sp. FO-7314 will be inactivated using CRISPR/Cas9-based gene editing or homologous recombination. The resulting mutant strain will be cultured, and the metabolite profile will be analyzed by LC-MS to confirm the abolishment of this compound production.

-

Heterologous Expression: The identified BGC will be cloned into a suitable expression vector and introduced into a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. The engineered host will be cultured, and the production of this compound will be monitored by LC-MS.

In Vitro Enzymatic Assays

To characterize the function of the individual NRPS domains, the enzyme can be expressed and purified for in vitro studies.

Methodology:

-

Protein Expression and Purification: Individual domains or modules of the NRPS will be cloned and expressed in E. coli. The recombinant proteins will be purified using affinity chromatography.

-

A-domain Specificity Assay: The substrate specificity of the A-domains will be determined using the ATP-PPi exchange assay with various amino acid substrates.

-

C-domain and TE-domain Activity Assays: The catalytic activity of the C-domains and the TE-domain can be assessed using specifically designed synthetic substrates and advanced mass spectrometry techniques.

Data Presentation

The following tables provide templates for presenting the quantitative data that could be generated from the proposed experiments.

Table 1: Results of Gene Knockout Experiments

| Strain | Genotype | This compound Titer (µg/L) |

| Wild-Type | argNPS+ | 15.2 ± 1.8 |

| Mutant | ΔargNPS | Not Detected |

Table 2: Hypothetical Kinetic Parameters for this compound NRPS A-domains

| Module | Amino Acid Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

| 1 | L-Arginine | 150 | 10 | 1.1 x 103 |

| 2 | L-Proline | 250 | 8 | 5.3 x 102 |

| 3 | L-Homoserine | 300 | 12 | 6.7 x 102 |

| 4 | L-Histidine | 200 | 15 | 1.25 x 103 |

| 5 | L-2-Aminoadipic acid | 450 | 5 | 1.85 x 102 |

Conclusion

While the biosynthesis of this compound has not yet been experimentally determined, this guide provides a robust framework for its investigation. The proposed NRPS-based pathway is consistent with the biosynthesis of similar natural products. The outlined experimental protocols, from genome mining to in vitro characterization, offer a clear path forward for researchers to uncover the genetic and biochemical basis of this compound production. Elucidating this pathway will not only provide fundamental insights into natural product biosynthesis but also open up new avenues for the bio-engineering of novel chitinase inhibitors with improved therapeutic properties.

References

- 1. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-phase synthesis of cyclic peptide chitinase inhibitors : SAR of the argifin scaffold - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B815077J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Screening for Chitinase Inhibitors Using Argadin as a Reference Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a polymer of N-acetylglucosamine, is a vital structural component of fungal cell walls and insect exoskeletons.[1] Chitinases, the enzymes that hydrolyze chitin, are crucial for the growth, morphogenesis, and viability of these organisms.[1] Consequently, inhibitors of chitinases are promising candidates for the development of novel antifungal and insecticidal agents.[1] Argadin, a cyclic pentapeptide isolated from the fungus Clonostachys sp. FO-7314, is a potent, naturally occurring inhibitor of family-18 chitinases.[2][3] Its high affinity and specificity make it an excellent reference compound for high-throughput screening (HTS) assays aimed at discovering new chitinase inhibitors.[4] This application note provides a detailed protocol for a fluorescence-based HTS assay for chitinase inhibitors, utilizing this compound as a positive control.

Principle of the Assay

This HTS protocol is based on the enzymatic hydrolysis of a fluorogenic substrate, 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4-MUC), by a target chitinase. The cleavage of 4-MUC by chitinase releases the fluorescent product 4-methylumbelliferone (4MU), which can be quantified by measuring the increase in fluorescence intensity.[5][6] Potential inhibitors will decrease the rate of 4-MUC hydrolysis, resulting in a lower fluorescence signal compared to an uninhibited control. This compound is used as a positive control to validate the assay's ability to detect inhibition.

Quantitative Data: Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against a variety of chitinases. The following table summarizes the reported IC50 and Ki values for this compound, providing a baseline for comparison of novel inhibitor candidates.

| Chitinase Source | Enzyme | Temperature (°C) | Inhibitory Value (IC50/Ki) | Reference |

| Lucilia cuprina (blowfly) | Chitinase | 37 | 150 nM (IC50) | [2] |

| Lucilia cuprina (blowfly) | Chitinase | 20 | 3.4 nM (IC50) | [2] |

| Serratia marcescens | Chitinase B | Not Specified | 20 nM (Ki) | |

| Streptomyces griseus | Chitinase | 37 | 1.9 µM (IC50) | |

| Bacillus subtilis | Chitinase | 37 | 1.9 µM (IC50) |

Experimental Protocols

Materials and Reagents

-

Chitinase Enzyme: Recombinant or purified chitinase from the target organism (e.g., insect, fungus).

-

This compound: As a positive control inhibitor.

-

Fluorogenic Substrate: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4-MUC).

-

Assay Buffer: 50 mM sodium phosphate buffer, pH 6.0, containing 0.1% (w/v) bovine serum albumin (BSA).

-

Stop Solution: 0.5 M glycine-NaOH, pH 10.5.

-

Test Compounds: Library of potential chitinase inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

Microplates: 96- or 384-well black, flat-bottom microplates suitable for fluorescence measurements.

-

Plate Reader: A fluorescence microplate reader capable of excitation at ~360 nm and emission at ~450 nm.

Protocol for High-Throughput Screening

-

Preparation of Reagents:

-

Prepare a stock solution of the chitinase enzyme in assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

-

Prepare a stock solution of 4-MUC in a suitable solvent like DMSO, and then dilute to the working concentration in assay buffer. The final concentration is typically in the range of 10-50 µM.

-

Prepare a stock solution of this compound in assay buffer. A typical starting concentration for a positive control would be 10-100 times the expected IC50 (e.g., 1-10 µM).

-

Prepare serial dilutions of the test compounds.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of the test compound solution or control (DMSO for negative control, this compound for positive control) to the appropriate wells of the microplate.

-

Add 48 µL of the chitinase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 50 µL of the 4-MUC substrate solution to each well.

-

Incubate the plate at the optimal temperature for the chitinase (e.g., 37°C) for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 450 nm using a microplate reader.

-

-

Data Analysis:

-

The percent inhibition for each test compound is calculated using the following formula:

-

Fluorescence_sample: Fluorescence from wells with the test compound.

-

Fluorescence_negative_control: Fluorescence from wells with DMSO (no inhibitor).

-

Fluorescence_blank: Fluorescence from wells with no enzyme.

-

Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC50 values.

-

Visualizations

High-Throughput Screening Workflow

Caption: Workflow for the fluorescence-based high-throughput screening of chitinase inhibitors.

Insect Molting Pathway and Point of Inhibition

The process of insect molting, or ecdysis, is a complex and highly regulated pathway that is critically dependent on the coordinated action of chitin synthesis and degradation. Chitinases play an essential role in the degradation of the old cuticle, allowing the insect to shed its exoskeleton and grow.[7] Inhibition of chitinase activity at this stage can be lethal.

Caption: Simplified insect molting pathway highlighting the critical role of chitinase and the point of inhibition by this compound.

Conclusion

The protocol described in this application note provides a robust and reliable method for the high-throughput screening of chitinase inhibitors. The use of the potent and well-characterized inhibitor, this compound, as a positive control ensures the validity of the screening results and provides a benchmark for the potency of newly identified compounds. This assay is a valuable tool for the discovery of novel drug candidates targeting fungal and insect pathogens.

References

- 1. The Fungal Cell Wall Integrity Pathway | MDPI Books [mdpi.com]

- 2. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A High-Throughput Screening System Based on Fluorescence-Activated Cell Sorting for the Directed Evolution of Chitinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Argadin in Fungal Growth Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argadin, a naturally occurring cyclic peptide isolated from the soil microorganism Clonostachys sp. FO-7314, has emerged as a potent inhibitor of chitinases.[1][2] Chitin, a fundamental polysaccharide component of the fungal cell wall, is crucial for maintaining cellular integrity, morphogenesis, and division.[3] Chitinases are enzymes that hydrolyze chitin, playing a vital role in cell wall remodeling, separation, and differentiation. By inhibiting these enzymes, this compound disrupts essential physiological processes in fungi, leading to growth inhibition and morphological abnormalities.[1] This makes this compound a compelling candidate for the development of novel antifungal agents. These application notes provide detailed protocols for utilizing this compound in fungal growth inhibition studies, focusing on standardized methodologies for assessing its antifungal efficacy.

Mechanism of Action: Chitinase Inhibition

This compound's primary mechanism of antifungal activity is the inhibition of family 18 chitinases.[1] These enzymes are responsible for breaking down chitin at key stages of the fungal life cycle. The inhibition of chitinase activity by this compound leads to a cascade of effects that compromise fungal viability:

-

Disruption of Cell Wall Integrity: The fungal cell wall is a dynamic structure that undergoes constant remodeling, particularly during growth and cell division. Chitinases are essential for this process. By blocking chitinase activity, this compound interferes with the proper synthesis and maintenance of the cell wall, leading to structural weaknesses and increased susceptibility to osmotic stress.

-

Inhibition of Cell Separation: During budding in yeasts like Saccharomyces cerevisiae and Candida albicans, chitinases are required for the degradation of the chitin-rich septum that separates the mother and daughter cells. Inhibition of this process by compounds like this compound results in the formation of cell clumps and a failure to complete cytokinesis.[1]

-

Aberrant Morphogenesis: Filamentous fungi and dimorphic yeasts undergo complex morphological changes that are dependent on precise cell wall remodeling. This compound's interference with chitinase activity can block these transformations, such as the yeast-to-hypha transition in Candida albicans, a critical step in its pathogenesis.[1]

The disruption of the cell wall by this compound triggers the Cell Wall Integrity (CWI) signaling pathway, a compensatory mechanism that attempts to repair cell wall damage. However, the persistent inhibition of chitinases can overwhelm this pathway, ultimately leading to cell death.

Figure 1: Simplified signaling pathway of this compound's antifungal action.

Quantitative Data Summary

While specific Minimum Inhibitory Concentration (MIC) values for this compound against key fungal pathogens are not widely published, the following table provides representative data for chitinase inhibitors against various fungi to illustrate the expected range of activity. The IC50 values for this compound against insect chitinase are also included for reference.

| Compound | Organism/Enzyme | Assay Type | Value | Reference |

| This compound | Lucilia cuprina (blowfly) chitinase | IC50 | 150 nM at 37°C | [2] |

| Lucilia cuprina (blowfly) chitinase | IC50 | 3.4 nM at 20°C | [2] | |

| Nikkomycin Z | Aspergillus fumigatus | MIC | >64 µg/mL | |

| Allosamidin | Fungi (general) | IC50 | 0.01 - 70 µM |

Note: The MIC value for Nikkomycin Z is provided as a representative example of a chitin synthesis inhibitor against a key fungal pathogen.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for antifungal susceptibility testing of yeasts and filamentous fungi, respectively.

Materials:

-

This compound (stock solution prepared in a suitable solvent, e.g., sterile water or DMSO)

-

Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline (0.85%) or PBS

-

Spectrophotometer or hemocytometer

-

Incubator

-

Multichannel pipette

Procedure:

-

Inoculum Preparation:

-

Yeasts: From a fresh culture (24-48 hours on Sabouraud Dextrose Agar), pick a few colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

-

Filamentous Fungi: Grow the fungus on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL in RPMI-1640.

-

-

Preparation of this compound Dilutions:

-

Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium directly in the 96-well plate. The final concentration range should be determined based on preliminary experiments, but a starting range of 0.03 to 32 µg/mL is recommended.

-

Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

-

-

Inoculation and Incubation:

-